Dihydrexidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

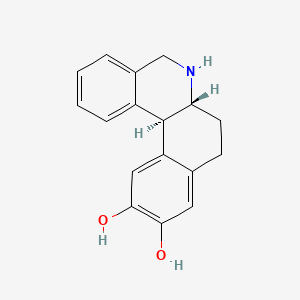

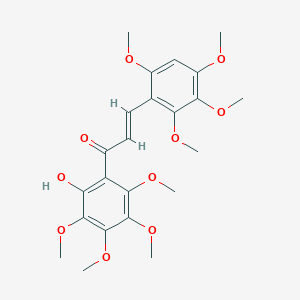

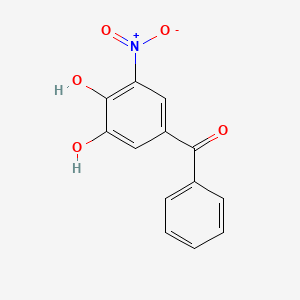

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol is a member of phenanthridines.

Wissenschaftliche Forschungsanwendungen

1. Cognitive Performance Enhancement

Dihydrexidine, a selective dopamine D1 receptor agonist, has shown potential in enhancing cognitive performance. In rat models, moderate doses of dihydrexidine increased extracellular concentrations of acetylcholine in the brain, particularly in the prefrontal cortex, and significantly improved scopolamine-induced cognitive deficits. This suggests its possible clinical value in the treatment of dementia (Steele et al., 1997).

2. Treatment in Schizophrenia

Dihydrexidine (DAR-0100) has been tested for safety and tolerability in patients with schizophrenia, showing no serious adverse effects and suggesting its potential in cognitive function improvement. However, there was no significant clinical or neuropsychological improvement post-administration (George et al., 2007).

3. Behavioral Effects

In rat studies, dihydrexidine showed significant effects on behaviors like grooming, sniffing, and locomotion. This data indicates the drug's utility in characterizing both the behavioral actions of D1 receptors and the nature of D1/D2 interactions in the mammalian brain (Darney et al., 1991).

4. Parkinson's Disease Research

Dihydrexidine has demonstrated potential in Parkinson's disease research. It showed robust effects in non-human primate models of Parkinson's, particularly in reducing MPTP-induced parkinsonism and improving cognitive and motor deficits. This positions dihydrexidine as a significant therapeutic agent in Parkinson's disease treatment research (Taylor et al., 1991; Schneider et al., 1994).

5. Acetylcholine Release and Cognitive Improvement

Further studies highlight dihydrexidine's effect on acetylcholine release in the brain, correlating with cognitive performance improvement in animal models. These findings support the hypothesis that D1 agonists like dihydrexidine can improve cognitive performance due to their effects on acetylcholine release in key brain regions (Steele et al., 1996).

6. Inhibition of Catecholamine Release

Dihydrexidine significantly inhibits catecholamine secretion from the rat adrenal medulla, suggesting a potential role in modulating adrenal function. This effect is mediated through dopaminergic receptor activation on adrenomedullary chromaffin cells (Lee et al., 2009).

7. Increase in Prefrontal Perfusion in Schizophrenia

In patients with schizophrenia, a single dose of dihydrexidine increased prefrontal and non-prefrontal perfusion, indicating its potential impact on prefrontal dopaminergic function. This finding is consistent with hypotheses formulated from non-human primate studies (Mu et al., 2007).

8. Novel Therapeutic Potential

Research also emphasizes dihydrexidine's novel therapeutic potential, particularly as a potent and selective dopamine D1 receptor agonist. Its ability to stimulate cyclic AMP synthesis effectively than dopamine indicates its high therapeutic value (Brewster et al., 1990; Salmi et al., 2006).

Eigenschaften

CAS-Nummer |

174691-84-0 |

|---|---|

Produktname |

Dihydrexidine |

Molekularformel |

C17H17NO2 |

Molekulargewicht |

267.32 g/mol |

IUPAC-Name |

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol |

InChI |

InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m1/s1 |

InChI-Schlüssel |

BGOQGUHWXBGXJW-RHSMWYFYSA-N |

Isomerische SMILES |

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O |

SMILES |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |

Kanonische SMILES |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O |

Synonyme |

10,11-dihydroxyhexahydrobenzo(a)phenanthridine DAR 0100A DAR-0100A DAR0100A dihydrexidine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Methoxyphenyl)quinolin-1-ium-4-yl]-piperidin-2-ylmethanol;chloride](/img/structure/B1237044.png)

![(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One](/img/structure/B1237046.png)

![(18E,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1237051.png)

![3-[[1-(Carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237058.png)

![[(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1237059.png)

![N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide;oxalic acid](/img/structure/B1237060.png)